4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate is a synthetic organic compound that belongs to the class of benzo[c]chromenes. It is characterized by a fused ring structure that incorporates both chromene and aromatic elements, which contributes to its unique chemical properties and potential biological activities. This compound is of interest in medicinal chemistry due to its pharmacological potential, particularly in anti-inflammatory and anticancer research.
The compound can be classified under the category of benzo[c]chromenes, which are known for their diverse biological activities and are often explored in drug development. It is synthesized through various organic reactions that involve the manipulation of phenolic and carbonyl compounds. The IUPAC name for this compound is (4-methyl-6-oxobenzo[c]chromen-3-yl) acetate, indicating its structural components and functional groups.
The synthesis of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate typically involves several steps:
The molecular structure of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate can be described as follows:
This structure features a chromene core with a methyl group at position 4 and an acetoxy group at position 3, contributing to its chemical reactivity and potential biological activity.
4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate can participate in several chemical reactions:
The choice of reagents and conditions significantly influences the reaction outcomes:
These reactions can lead to various derivatives with distinct properties and activities.
The mechanism of action for 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate involves its interaction with biological targets, potentially inhibiting specific enzymes or receptors. This interaction may trigger downstream effects that contribute to its observed pharmacological activities, such as anti-inflammatory or anticancer effects. Investigations into these mechanisms often utilize biochemical assays to elucidate pathways involved in its action .
The physical properties of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate include:
Key chemical properties include:
Relevant data regarding melting points, boiling points, and spectral characteristics (NMR, IR) are essential for characterizing this compound during synthesis and analysis .
4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate has several applications across various scientific fields:
Benzo[c]chromen-6-one derivatives represent a privileged scaffold in medicinal chemistry, characterized by a tetracyclic framework integrating a benzopyran core fused with an additional aromatic ring. This structural architecture confers significant electronic delocalization, planarity, and capacity for diverse non-covalent interactions with biological targets. The core's rigidity facilitates precise orientation of pharmacophores, while the lactone moiety (6-oxo group) introduces key hydrogen-bonding and dipole interactions critical for target engagement [3] [9]. Naturally occurring derivatives (urolithins) demonstrate bioavailability as gut microbiota metabolites of ellagitannins, highlighting the scaffold's biological relevance [7]. Synthetic modifications at specific positions—particularly C-3, C-4, and C-6—enable fine-tuning of physicochemical properties and bioactivity, positioning this chemotype as a versatile platform for drug discovery targeting neurological disorders, cancer, and inflammation [3] [7] [9].
The 6H-benzo[c]chromen-6-one scaffold exhibits distinctive physicochemical properties that underpin its pharmacological utility. Key features include:
Table 1: Core Benzo[c]chromen-6-one Derivatives and Key Modifications
Compound Name | Molecular Formula | Substituents | Key Structural Feature |
---|---|---|---|
6H-Benzo[c]chromen-6-one | C₁₃H₈O₃ | H at C-3, C-4 | Fully aromatic, unsubstituted core |
4-Methyl-6H-benzo[c]chromen-6-one | C₁₄H₁₀O₃ | CH₃ at C-4 | Enhanced lipophilicity |
3-Hydroxy-6H-benzo[c]chromen-6-one (URO-B) | C₁₃H₈O₄ | OH at C-3 | Metal chelation site |
4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate | C₁₆H₁₂O₄ | CH₃ at C-4, OCOCH₃ at C-3 | Prodrug with modulated polarity |
Strategic substitution at C-4 and C-6 profoundly influences target selectivity and pharmacokinetics:
Table 2: Impact of C-4 and C-6 Modifications on Bioactivity
Structural Feature | Target | Effect on Pharmacological Profile | Experimental Evidence |
---|---|---|---|
4-Methyl | ERβ | >100-fold selectivity over ERα; EC₅₀ <10 nM | HTRF coactivator recruitment assay [3] |
6-Oxo (lactone) | PDE2 | Hydrogen bonding with Gln859; IC₅₀ values 3.67–25 μM | Enzymatic assay; molecular docking [7] |
6-Oxo (unsaturated) | Iron(III) | "On-off" fluorescence quenching; Kd ~10⁻⁵ M | Fluorometric titration [9] |
6-Oxo (saturated) | Iron(III) | Reduced quenching efficiency vs. unsaturated analogue | Cellular fluorescence imaging [9] |
Acetylation of the C-3 phenolic hydroxyl generates a prodrug moiety with distinct advantages:
Table 3: Acetylated Benzo[c]chromen-6-one Derivatives
Compound Name | CAS Number | Molecular Formula | Status/Application |
---|---|---|---|
4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate | 302551-56-0 | C₁₆H₁₂O₄ | Intermediate; prodrug [5] |
Methyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate hydrate | 1172845-28-1 | C₁₇H₁₄O₅·H₂O | Synthetic precursor [6] |
4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate | N/A | C₂₂H₁₆O₅ | Structure-activity exploration [8] |
The strategic integration of the 4-methyl group, 6-oxo lactone, and C-3 acetate thus defines a multifunctional chemotype with adaptable pharmacological properties, poised for targeted therapeutic applications.
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7